

Chemical structure and properties of BRD4 Inhibitor-20

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Compound of Interest

Compound Name: BRD4 Inhibitor-20

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BRD4 Inhibitor-20: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of **BRD4 Inhibitor-20**, a potent and orally active inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, with a particular focus on Bromodomain-containing protein 4 (BRD4). This document outlines its chemical structure, key biological properties, and the methodologies used for its characterization.

Chemical Structure and Properties

BRD4 Inhibitor-20, with the Chemical Abstracts Service (CAS) number 2490311-14-1, possesses the molecular formula C18H18N2O4S.[1] Its structure is characterized by an indole-2-one core.

Table 1: Physicochemical Properties of BRD4 Inhibitor-20



Property	Value	Reference	
CAS Number	2490311-14-1	[2][3][4][5]	
Molecular Formula	C18H18N2O4S	8H18N2O4S [1][5]	
Molecular Weight	358.41 g/mol [1]		
SMILES	CC(=C1C2=C(C=CC(=C2)NS(=O) (=O)C3=CC=CC=C3OC)NC1= O)C	[1][5]	
Solubility	Soluble in DMSO at 125 mg/mL (348.76 mM) with ultrasonic assistance.	[5]	

Mechanism of Action and Biological Activity

BRD4 Inhibitor-20 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of BRD4.[6] By occupying this pocket, it displaces BRD4 from acetylated histones and transcription factors, thereby impeding the transcription of key oncogenes such as c-Myc.[2] This disruption of transcriptional programs leads to anti-proliferative effects and cell cycle arrest in cancer cells.

Inhibitory Activity

BRD4 Inhibitor-20 demonstrates potent inhibitory activity against the two bromodomains of BRD4, BD1 and BD2, with IC50 values in the nanomolar range.

Table 2: In Vitro Inhibitory Activity of BRD4 Inhibitor-20



Target	IC50 (nM)	Reference
BRD4 (BD1)	19	[2][5]
BRD4 (BD2)	28	[2][5]
BRD2 (BD1)	24	[2]
BRD2 (BD2)	18	[2]

Anti-Proliferative Activity

The compound exhibits significant anti-proliferative effects across various cancer cell lines.

Table 3: Anti-Proliferative Activity of **BRD4 Inhibitor-20** (72h incubation)

Cell Line	Cancer Type	IC50 (μM)	Reference
HT-29	Colon Cancer	4.75	[2]
HL-60	Leukemia	1.35	[2]
WI-38	Normal Lung Fibroblast	44.07	[2]

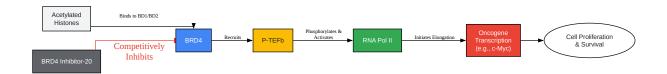
Cell Cycle Arrest

Treatment with **BRD4 Inhibitor-20** leads to a dose-dependent arrest of cancer cells in the G1 phase of the cell cycle. In HT-29 cells treated for 24 hours, the percentage of cells in the G1 phase increased to 85.98%, 86.49%, and 86.05% at concentrations of 2.5, 5.0, and 10.0 μ M, respectively.[2]

Signaling Pathway

BRD4 inhibitors exert their effects by disrupting the BRD4-mediated transcriptional activation of key genes involved in cell proliferation and survival. The following diagram illustrates the simplified signaling pathway.





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Caption: BRD4 Signaling Pathway and Inhibition.

Synthesis

The synthesis of **BRD4 Inhibitor-20** is detailed in the publication by Yu Xu, et al. in the European Journal of Medicinal Chemistry (2020, 208, 112780). Researchers should refer to this publication for a comprehensive, step-by-step synthesis protocol.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **BRD4** Inhibitor-20.

BRD4 Inhibition Assay (AlphaScreen)

This assay quantifies the ability of an inhibitor to disrupt the interaction between BRD4 and an acetylated histone peptide.



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Caption: BRD4 AlphaScreen Experimental Workflow.

Protocol:



- Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20, 0.01% BSA, 5 mM DTT). Dilute GST-tagged BRD4 protein (BD1 or BD2) and biotinylated tetra-acetylated histone H4 peptide to their optimal concentrations in the assay buffer.[7]
- Compound Plating: Serially dilute **BRD4 Inhibitor-20** in DMSO and add to the wells of a 384-well plate. The final DMSO concentration should be kept below 1%.[7][8]
- Reaction Incubation: Add the BRD4 protein and biotinylated histone peptide mixture to the wells. Incubate at room temperature for 30 minutes.[8][9]
- Bead Addition: Add Glutathione AlphaLISA Acceptor beads diluted in detection buffer.
 Incubate for 30 minutes at room temperature in the dark.[8][9]
- Second Bead Addition: Add Streptavidin-conjugated Donor beads diluted in detection buffer.
 Incubate for 15-30 minutes at room temperature in the dark.[9]
- Signal Detection: Read the plate on an AlphaScreen-capable microplate reader.
- Data Analysis: Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

c-Myc Expression Analysis (Western Blot)

This protocol details the detection of c-Myc protein levels in cells treated with **BRD4 Inhibitor- 20**.

Protocol:

- Cell Treatment and Lysis: Seed cells and treat with varying concentrations of BRD4
 Inhibitor-20 for the desired time (e.g., 24 hours).[2] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Load 10-25 μg of total protein per lane onto an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.



- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 7.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis (Flow Cytometry)

This protocol describes how to analyze the cell cycle distribution of cells treated with **BRD4 Inhibitor-20** using propidium iodide (PI) staining.

Protocol:

- Cell Treatment: Seed cells and treat with BRD4 Inhibitor-20 at various concentrations for a specified duration (e.g., 24 hours).[2]
- Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
- Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[10][11]
- Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11]
- Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 μg/mL) and RNase A (e.g., 100 μg/mL) in PBS.[10][11]



- Incubation: Incubate for 30 minutes at room temperature in the dark.[10]
- Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
- Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

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